4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group and a 4-nitrobenzamide moiety. Its synthesis involves coupling reactions between nitrobenzoyl chloride and thiazol-2-amine intermediates, followed by sulfonylation and reduction steps .
Properties
IUPAC Name |
4-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O7S2/c21-15(10-1-3-11(4-2-10)19(22)23)18-16-17-9-14(28-16)29(26,27)13-7-5-12(6-8-13)20(24)25/h1-9H,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKAUZXOXUREJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The sulfonylation of the thiazole ring is achieved using sulfonyl chlorides in the presence of a base. The final step involves the nitration of the benzamide moiety, which is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole ring contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thiazole-Based Benzamides
- Compound 17 (4-nitro-N-(thiazol-2-yl)benzamide): A precursor to the target compound, lacking the sulfonyl group.
- Compound 19 : The carboxamide analog of the target compound, synthesized via coupling with a cyclopropane carboxylic acid. This modification introduces a rigid cyclopropane ring, which may enhance conformational stability and selectivity for sodium channels .
Sulfonamide-Substituted Thiazoles
- N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS: 313395-87-8): Replaces the nitrobenzamide group with a phenoxybenzamide.
- 4-bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 352563-23-6): Substitutes the nitro group with bromine. Bromine’s lower electronegativity compared to nitro may reduce electron-withdrawing effects, altering reactivity and metabolic stability .
Triazole and Thiadiazole Derivatives
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9): Feature a triazole core instead of thiazole. These compounds exhibit tautomerism (thione vs. thiol forms), influencing hydrogen-bonding patterns and crystal packing. The absence of a nitro group reduces their polarity compared to the target compound .
Physicochemical Properties
Biological Activity
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and antimicrobial activities.
The compound exhibits notable interactions with various enzymes and proteins, influencing metabolic pathways and cellular functions.
Enzyme Inhibition
- Reactive Oxygen Species Modulation : The compound has been shown to inhibit enzymes involved in oxidative stress responses, leading to modulation of reactive oxygen species (ROS) levels, which is critical in various pathological conditions.
- DNA Replication Inhibition : It inhibits enzymes responsible for DNA replication, thereby preventing cell proliferation, particularly in cancer cells.
Cellular Effects
This compound influences several cellular processes:
- Apoptosis Induction : The compound activates specific signaling pathways that lead to programmed cell death (apoptosis) in cancer cells. Flow cytometry studies have demonstrated its ability to accelerate apoptosis in various cancer cell lines .
Molecular Mechanism
The molecular mechanisms through which this compound exerts its effects include:
- Binding Affinity : It binds to specific biomolecules, leading to enzyme inhibition or activation. This is crucial for its anticancer properties as it disrupts the normal functioning of cancerous cells.
Research Findings
Recent studies have highlighted the biological activity of this compound:
Anticancer Activity
A study indicated that this compound demonstrates significant anticancer properties with an IC50 value indicating effective cytotoxicity against various cancer cell lines. For example, it has been shown to suppress tumor growth in vivo using mouse models .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several pathogens. Its structure allows for interaction with bacterial enzymes, making it a candidate for further development as an antimicrobial agent. Specific studies have reported its effectiveness against resistant strains of bacteria .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pyrrolidine-2-carboxamide | Contains pyrrolidine moiety | Moderate anticancer activity |
| 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)indole-2-carboxamide | Indole derivative | High antibacterial activity |
The unique combination of nitro and sulfonyl groups in this compound enhances its reactivity and potential applications compared to similar compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Tumor Suppression : A study on tumor-bearing mice showed significant tumor growth suppression when treated with the compound, indicating its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Clinical trials demonstrated its effectiveness against multi-drug resistant bacterial strains, showcasing its potential in treating infections where conventional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
